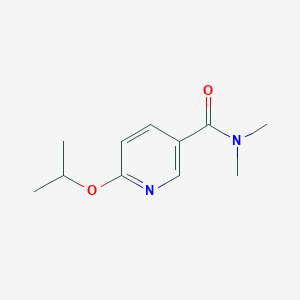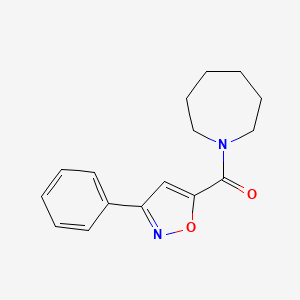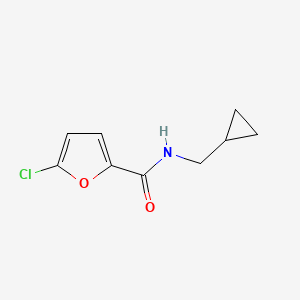![molecular formula C14H21NO B7511268 N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as N-Isobutyryl-2-methyl-2-(2-tolyl)propanamide or IBMP. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing the activity of GABA receptors, N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide may reduce neuronal excitability and produce its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the activity of the enzyme glutathione peroxidase, which plays a key role in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on oxidative stress and inflammation in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide involves the reaction of isobutyryl chloride with 2-methyl-2-(2-tolyl)propan-1-amine in the presence of a base such as triethylamine. The product is obtained in good yields and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy. It has also been studied for its effects on memory and learning, as well as its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-6-7-9-12(11)10-15(5)13(16)14(2,3)4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMHGNXAWQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)





![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

